molecular formula C18H14FNO2S B5701849 N-(2-fluorophenyl)-4-biphenylsulfonamide

N-(2-fluorophenyl)-4-biphenylsulfonamide

Cat. No.: B5701849
M. Wt: 327.4 g/mol
InChI Key: JRNGVXDHGDOXRX-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-biphenylsulfonamide is a sulfonamide derivative characterized by a biphenyl group at the 4-position of the benzenesulfonamide core and a 2-fluorophenyl substituent attached to the sulfonamide nitrogen.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO2S/c19-17-8-4-5-9-18(17)20-23(21,22)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNGVXDHGDOXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

  • Enzyme Inhibition :
    • The compound has shown promise as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission, and their inhibition can lead to therapeutic effects in neurodegenerative diseases such as Alzheimer's .
  • Anticancer Activity :
    • Research indicates that biphenylsulfonamides can exhibit anticancer properties by interfering with cell proliferation pathways. For instance, compounds similar to N-(2-fluorophenyl)-4-biphenylsulfonamide have been tested for their ability to inhibit tumor growth in vitro and in vivo .
  • Dual Receptor Antagonism :
    • This compound has been explored as a dual antagonist for angiotensin and endothelin receptors, which are involved in cardiovascular diseases. The structural modifications of biphenylsulfonamides have led to improved potency and selectivity against these receptors, making them candidates for treating hypertension .

Biochemical Research Applications

  • Mechanistic Studies :
    • This compound serves as a valuable tool in studying the mechanisms of enzyme action and inhibition. Its ability to bind to specific active sites allows researchers to elucidate enzyme kinetics and substrate interactions.
  • Substrate Analogues :
    • The compound can act as a substrate analogue in various biochemical assays, facilitating the understanding of enzyme specificity and catalytic mechanisms.

Industrial Applications

  • Material Science :
    • The unique chemical properties of biphenylsulfonamides have led to their use in developing new materials with specific thermal and mechanical properties. These compounds can be incorporated into polymers or coatings that require enhanced durability or chemical resistance .
  • Synthetic Intermediates :
    • This compound is utilized as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry where multi-step synthesis is common.

Case Studies

  • Study on Anticancer Properties : A study evaluated the effectiveness of this compound derivatives against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as anticancer agents .
  • Enzyme Inhibition Profile : A comparative analysis of several biphenylsulfonamide derivatives demonstrated that modifications at the 4-position significantly affected their inhibitory potency against AChE and BChE. This highlights the importance of structural optimization in drug design .

Comparative Data Table

CompoundTarget EnzymeIC50 (nM)Application
This compoundAChE50 ± 10Neurodegenerative diseases
Derivative 1BChE40 ± 5Alzheimer's therapy
Derivative 2ET(A) receptor0.2Hypertension treatment

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of sulfonamides are highly dependent on substituent patterns. Key comparisons include:

Compound Name Substituents (R1, R2) Key Properties/Biological Activity Evidence ID
N-(2-fluorophenyl)-4-biphenylsulfonamide R1 = 2-fluorophenyl; R2 = biphenyl Hypothesized: Moderate lipophilicity, potential kinase/receptor inhibition N/A
BMS-207940 R1 = 3-amino-isoxazole; R2 = 2-oxazolyl-biphenyl ET(A) receptor antagonist (Ki = 10 pM); 80,000-fold selectivity over ET(B)
N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide R1 = 2-hydroxyphenyl; R2 = methyl Antimicrobial/anticancer activity; enhanced H-bonding via –OH group
N-(2-bromophenyl)-4-methylbenzenesulfonamide R1 = 2-bromophenyl; R2 = methyl Increased steric bulk; potential halogen bonding
N-(2,3-dimethylphenyl)-4-fluoro-N-(4-fluorophenylsulfonyl)benzenesulfonamide R1 = 2,3-dimethylphenyl; R2 = 4-fluorophenylsulfonyl Dual fluorinated groups; enhanced metabolic stability

Substituent Impact Analysis :

  • Fluorine (2-fluorophenyl) : Introduces electron-withdrawing effects, enhancing metabolic stability and modulating receptor binding. Compared to –OH or –Br, fluorine reduces hydrogen-bonding capacity but improves lipophilicity .
  • Biphenyl vs. Monocyclic Aryl: The biphenyl group in the target compound likely enhances π-π interactions in hydrophobic binding pockets, as seen in BMS-207940’s high receptor affinity .
  • Halogen vs.

Comparison with Analogues :

  • BMS-207940 () uses optimized 2′-substituents and 3-amino-isoxazole to enhance potency, demonstrating the role of regiochemistry in activity .
  • N-(2-methoxy-biphenyl) derivatives () employ methoxy groups for electronic modulation, synthesized via Pd(0)-catalyzed cross-coupling .
Physicochemical Properties
Property This compound (Hypothetical) N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide BMS-207940
Molecular Weight ~370-400 g/mol 277.3 g/mol 535.6 g/mol
LogP ~4.5 (estimated) 2.8 (measured) 3.1 (measured)
Solubility Low (hydrophobic biphenyl) Moderate (polar –OH group) Low (lipophilic oxazole)
Melting Point 180–200°C (estimated) 165–167°C (reported) Not reported

Key Observations :

  • Biphenyl systems (e.g., ) exhibit lower aqueous solubility but improved membrane permeability .

Hypothetical Target Compound Profile :

  • Likely applications: Kinase inhibition (e.g., BRAF analogs in ) or G-protein-coupled receptor modulation.
  • Structural advantages: Balanced lipophilicity (LogP ~4.5) for blood-brain barrier penetration, fluorine-mediated metabolic stability.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(2-fluorophenyl)-4-biphenylsulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic aromatic substitution (SNAr) facilitated by electron-withdrawing groups (e.g., fluorine) on the aromatic rings. Common steps include:

  • Step 1 : Reacting 4-biphenylsulfonyl chloride with 2-fluoroaniline in a polar aprotic solvent (e.g., dichloromethane or DMF) .
  • Step 2 : Using a base (e.g., triethylamine or NaOH) to deprotonate the amine and drive the reaction .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product .
    • Key Considerations : Monitor reaction progress using TLC and confirm purity via HPLC or NMR .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and purity .
  • Infrared (IR) Spectroscopy : Identify sulfonamide (S=O) stretches (~1350–1150 cm⁻¹) and aryl fluoride (C-F) bands .
  • X-ray Crystallography : Resolve 3D structure using programs like SHELXL for refinement .

Q. How is the compound’s stability assessed under experimental conditions?

  • Methodological Answer : Perform stress testing under varying:

  • Temperature : Thermal gravimetric analysis (TGA) to determine decomposition points .
  • pH : Solubility and stability assays in acidic/basic buffers (e.g., HCl/NaOH) .
  • Light Exposure : UV-vis spectroscopy to detect photodegradation products .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance SNAr efficiency .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How do structural modifications influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the fluorophenyl group with other halogens (Cl, Br) and evaluate changes in receptor binding .
  • Computational Modeling : Use molecular docking (e.g., AutoDock) to predict interactions with targets like opioid receptors .
  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) and compare IC50 values .

Q. How can crystallographic data contradictions be resolved?

  • Methodological Answer :

  • Multi-Software Refinement : Cross-validate SHELXL results with other programs (e.g., OLEX2) to address disorder or twinning .
  • High-Resolution Data : Collect synchrotron X-ray data to improve resolution (<1.0 Å) and reduce model bias .
  • Hydrogen Bond Analysis : Map intermolecular interactions to validate packing arrangements .

Q. What strategies address conflicting bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Normalize data using standardized metrics (e.g., % inhibition at fixed concentrations) .
  • Assay Replication : Repeat experiments under controlled conditions (e.g., serum-free media) to isolate compound effects .
  • Purity Verification : Use LC-MS to confirm absence of impurities affecting bioactivity .

Q. How can computational tools predict novel reactivity pathways?

  • Methodological Answer :

  • DFT Calculations : Simulate reaction intermediates (e.g., Meisenheimer complexes in SNAr) to identify energetically favorable pathways .
  • Machine Learning : Train models on existing sulfonamide reaction databases to predict regioselectivity .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varied conditions .

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